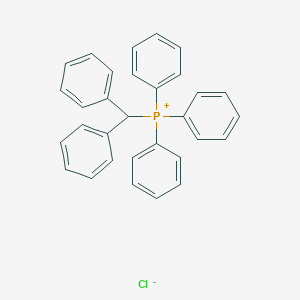
Kibataline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kibataline is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a molecule that has been synthesized using a unique method and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Kibataline is not fully understood. However, it is believed that Kibataline works by inhibiting the activity of enzymes that are involved in various biological processes. This inhibition leads to a decrease in the activity of these enzymes, which ultimately results in the observed biological effects.
Biochemische Und Physiologische Effekte
Kibataline has been shown to have various biochemical and physiological effects. In cancer cells, Kibataline has been shown to induce apoptosis, which is a process of programmed cell death. Kibataline has also been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair. In materials science, Kibataline has been used to synthesize materials with unique physical and chemical properties.
Vorteile Und Einschränkungen Für Laborexperimente
Kibataline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities using the Kibataline method. It has also been shown to have promising results in various fields of scientific research. However, Kibataline also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of Kibataline.
Zukünftige Richtungen
There are several future directions for the research on Kibataline. One potential direction is to further explore its anti-tumor properties and develop new drugs based on Kibataline. Another direction is to investigate its potential applications in materials science and develop new materials with unique properties. Further research is also needed to fully understand the mechanism of action of Kibataline and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Kibataline is a synthetic compound that has shown promising results in various fields of scientific research. It is synthesized using the Kibataline method and has been extensively studied for its potential applications in cancer research, drug discovery, and materials science. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications. The future directions for research on Kibataline are diverse and promising, and it is an exciting compound to watch in the scientific community.
Synthesemethoden
Kibataline is synthesized using a unique method called the Kibataline method. This method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction produces Kibataline as the final product. This method is efficient and has been used to synthesize Kibataline in large quantities.
Wissenschaftliche Forschungsanwendungen
Kibataline has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, drug discovery, and materials science. In cancer research, Kibataline has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, Kibataline has been used as a lead compound to develop new drugs with improved efficacy and reduced side effects. In materials science, Kibataline has been used to synthesize new materials with unique properties.
Eigenschaften
CAS-Nummer |
1244-02-6 |
|---|---|
Produktname |
Kibataline |
Molekularformel |
C23H35NO2 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |
InChI |
InChI=1S/C23H35NO2/c1-14-18-7-8-20-17-6-5-15-13-16(24(3)4)9-11-22(15,2)19(17)10-12-23(18,20)21(25)26-14/h5,14,16-20H,6-13H2,1-4H3/t14-,16+,17+,18+,19-,20-,22-,23-/m0/s1 |
InChI-Schlüssel |
AENSHGKORGDOBI-ODYRBBFSSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@H](C5)N(C)C)C)C(=O)O1 |
SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
Kanonische SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)







